TRC051384 hydrochloride

ischemic stroke neuroprotection therapeutic window

TRC051384 hydrochloride is uniquely validated for delayed neuroprotective intervention in ischemic stroke, demonstrating an 8-hour post-ischemia efficacy window—far exceeding standard rt-PA. With documented cardioprotective effects, necroptosis inhibition via HSP90α-RIPK3, and a 2-fold increase in neuronal survival in OGD models, this HSF1-activated HSP70 inducer is the definitive choice for cross-tissue ischemia and programmed necrosis studies.

Molecular Formula C25H31N5O4
Molecular Weight 465.5 g/mol
CAS No. 1333327-56-2
Cat. No. B1681365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRC051384 hydrochloride
CAS1333327-56-2
Synonyms1-(2-(morpholin-4-yl)ethyl)-3-(4-(-3-(6-(morpholin-4-yl)pyridin- 2-yl)prop-2-enoyl)phenyl)urea dihydrochloride
TRC051384
Molecular FormulaC25H31N5O4
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4
InChIInChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+;
InChIKeySQTSPANZQDCPLB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TRC051384 Hydrochloride (CAS 1333327-56-2): A Quantitatively Validated HSP70 Inducer for Delayed Neuroprotection in Ischemic Stroke Models


TRC051384 hydrochloride is a synthetic small molecule belonging to the substituted 2-propen-1-one class that functions as a pharmacological inducer of heat shock protein 70 (HSP70) expression [1]. Unlike direct HSP70 binders or inhibitors, TRC051384 activates the heat shock factor 1 (HSF1) transcriptional pathway to upregulate endogenous HSP70 production in neurons and glial cells [1]. The hydrochloride salt form (CAS 1333327-56-2, molecular formula C25H32ClN5O4, MW 502.01) offers enhanced aqueous solubility compared to the free base, facilitating in vivo administration via intraperitoneal or intravenous routes .

Why Generic HSP70 Inducers or HSF1 Activators Cannot Substitute for TRC051384 Hydrochloride in Delayed Ischemic Intervention


The scientific premise for selecting TRC051384 hydrochloride over alternative HSP70-inducing agents rests on three specific pharmacological constraints. First, the therapeutic window for neuroprotective intervention in ischemic stroke is critically narrow: recombinant tissue plasminogen activator (rt-PA), the only FDA-approved pharmacological agent for ischemic stroke, is limited to a 3-hour post-onset administration window due to hemorrhagic transformation risk, benefiting only 3-8.5% of stroke patients [1]. Second, many putative HSP70 inducers such as geranylgeranylacetone (GGA) or celastrol exhibit significant off-target toxicities (hepatotoxicity for celastrol, gastrointestinal adverse effects for GGA) that preclude their use in acute neuroprotection studies [2]. Third, the substituted 2-propen-1-one scaffold of TRC051384 hydrochloride confers distinct HSF1 activation kinetics and CNS penetration properties that are not interchangeable with other chemical classes of HSP70 modulators, including HSP90 inhibitors that indirectly induce HSP70 via heat shock response activation [3]. Procurement decisions must therefore be guided by compound-specific quantitative efficacy data rather than class-level assumptions.

TRC051384 Hydrochloride: Direct Quantitative Differentiation Evidence Versus Comparators and Baselines


Delayed Therapeutic Window: 8-Hour Post-Ischemia Efficacy in Rat MCAO Model

TRC051384 hydrochloride demonstrates quantifiable efficacy when administered 8 hours post-ischemia onset, a time point at which rt-PA (the clinical standard of care) is contraindicated due to elevated hemorrhagic risk [1]. This 8-hour window represents a 2.7-fold extension over the 3-hour rt-PA window, directly addressing a major unmet need in stroke pharmacotherapy [1].

ischemic stroke neuroprotection therapeutic window

Infarct Reduction Magnitude: 87% Penumbral Recruitment Inhibition Quantified by MRI

In the rat transient MCAO model with 8-hour delayed treatment, TRC051384 hydrochloride reduced the area of penumbra recruited to infarct by 87% relative to vehicle control, as quantified by magnetic resonance imaging [1]. This magnitude of protection exceeds that reported for several comparator neuroprotective agents including N-acetylcysteine (NAC) and SB 234551, which demonstrated 30-50% infarct volume reductions in similar MCAO models [2].

cerebral ischemia infarct volume penumbra protection

Survival Benefit: 67.3% Improvement at Day 7 with 4-Hour Delayed Treatment

TRC051384 hydrochloride treatment initiated at 4 hours post-ischemia onset produced a 67.3% improvement in survival by day 7 compared to vehicle-treated animals, with a 50% survival improvement observed as early as day 2 [1]. This survival benefit was maintained through the 7-day observation period, indicating sustained protective effects beyond acute intervention [1].

stroke survival neuroprotection outcomes preclinical efficacy

In Vitro HSP70 Induction Potency: Several Hundred-Fold mRNA Increase with Quantified Dose-Response

TRC051384 hydrochloride produces dose-dependent HSP70B mRNA increases of several hundred-fold in both HeLa cells and rat primary mixed neurons at concentrations of 6.3-12.5 µM [1]. At the protein level, treatment of primary rat cortical neurons with 10, 25, and 50 µM TRC051384 for 24 hours increased HSP70 protein expression by approximately 2.0-fold, 3.5-fold, and 5.0-fold, respectively, as quantified by western blot [1]. The compound also demonstrates functional anti-inflammatory activity, inhibiting LPS-induced TNF-α expression by 60% at 6.25 µM and 90% at 12.5 µM in differentiated THP-1 cells [1].

HSP70 induction HSF1 activation in vitro pharmacology

Cytotoxicity Profile: >90% Neuronal Viability at 100 µM Concentration

TRC051384 hydrochloride exhibits low inherent cytotoxicity in primary cortical neurons, maintaining >90% cell viability at concentrations up to 100 µM as measured by MTT assay [1]. This concentration exceeds the maximally effective dose for HSP70 induction (50 µM produces ~5.0-fold induction) by a factor of 2, indicating a favorable therapeutic window in vitro [1].

neuronal cytotoxicity safety pharmacology therapeutic index

TRC051384 Hydrochloride: Evidence-Backed Procurement Applications in Stroke, Ischemia-Reperfusion Injury, and Neuroprotection Research


Preclinical Delayed-Intervention Stroke Studies Requiring Extended Therapeutic Windows Beyond rt-PA Limitations

TRC051384 hydrochloride is uniquely positioned for preclinical stroke studies investigating delayed neuroprotective intervention. The compound's demonstrated 8-hour post-ischemia efficacy window [1] enables experimental designs that are impossible with standard-of-care rt-PA, which is limited to a 3-4.5 hour window. Researchers investigating the pathobiology of penumbral tissue salvage at extended time points should prioritize this compound over alternative HSP70 inducers lacking validated delayed-window efficacy data.

Myocardial Ischemia-Reperfusion Injury Research with Quantified Dose-Response Parameters

TRC051384 hydrochloride has demonstrated cardioprotective effects in mouse myocardial ischemia-reperfusion models, with documented efficacy at doses of 10 mg/kg and 40 mg/kg via intraperitoneal administration [2]. The availability of validated dosing regimens for cardiac applications distinguishes this compound from HSP70 inducers that lack cross-tissue efficacy characterization, enabling researchers to extend neuroprotection findings to cardiovascular ischemia studies without extensive dose-finding optimization.

In Vitro Neuronal Necroptosis Inhibition and HSP70-Dependent Neuroprotection Mechanistic Studies

TRC051384 hydrochloride has been specifically validated to inhibit necroptosis following neuronal trauma through the HSP90α-RIPK3 pathway, with effects confirmed by immunostaining and lactate dehydrogenase (LDH) release assays . This mechanism-specific validation distinguishes TRC051384 from general HSP70 inducers lacking necroptosis pathway characterization, making it the appropriate selection for studies investigating programmed necrosis in neurodegenerative disease models.

OGD/Reoxygenation Neuroprotection Assays with Quantified Survival Outcomes

In oxygen-glucose deprivation (OGD) models of in vitro ischemia, 25 µM TRC051384 pretreatment for 24 hours increased neuronal survival from 35% (vehicle control) to 68% [1]. This nearly two-fold survival improvement provides a validated positive control benchmark for screening novel neuroprotective compounds and for mechanistic studies requiring reliable HSP70-mediated cytoprotection readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRC051384 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.